(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine, also known by its IUPAC name N-[2-(2-methoxyphenyl)ethyl]butan-2-amine, is a chemical compound with the molecular formula and a molecular weight of 207.31 g/mol. This compound is classified as an amine, specifically a secondary amine due to the presence of two carbon chains attached to the nitrogen atom. Its structure includes a butan-2-yl group and a 2-methoxyphenyl group, making it an interesting target for synthetic organic chemistry and pharmacological studies.
The synthesis of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine can be approached through several methods. One notable method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by a series of reactions that include alkylation and reduction steps. The synthesis can achieve high chiral purity, which is crucial for biological applications .
The molecular structure of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine can be represented using various structural formulas:
InChI=1S/C13H21NO/c1-4-11(2)14-10-9-12-7-5-6-8-13(12)15-3/h5-8,11,14H,4,9-10H2,1-3H3
CCC(C)NCCC1=CC=CC=C1OC
The compound's structural features include:
The reactivity of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine can be explored through various chemical reactions typical for amines:
These reactions can be facilitated under different conditions depending on the desired product and reaction pathway.
The mechanism of action for (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine is primarily related to its interactions in biological systems:
Quantitative data regarding its efficacy and potency would typically be derived from pharmacological studies that assess its interaction with biological targets.
The physical properties of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine include:
(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine has several scientific uses:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5